molecular formula C14H24Cl2N2O B2498289 (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286265-71-1

(1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No.: B2498289
CAS No.: 1286265-71-1
M. Wt: 307.26
InChI Key: OQEMIPRNDILCEI-MQQSYLBWSA-N
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Description

(1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is a synthetic organic compound characterized by its cyclohexane ring substituted with a 4-methoxybenzyl group and two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,4-dione and 4-methoxybenzylamine.

    Reductive Amination: The cyclohexane-1,4-dione undergoes reductive amination with 4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.

    Formation of Diamine: The intermediate product is then treated with ammonia or another amine source to introduce the second amine group, forming the cyclohexane-1,4-diamine structure.

    Purification: The final product is purified through recrystallization or chromatography techniques.

    Dihydrochloride Formation: The purified diamine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-pressure hydrogenation and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the cyclohexane ring or the benzyl group, potentially leading to hydrogenated derivatives.

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Hydrogenated cyclohexane derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis.

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (1R,4R)-N1-Benzylcyclohexane-1,4-diamine dihydrochloride**: Lacks the methoxy group, leading to different chemical and biological properties.
  • (1R,4R)-N1-(4-Hydroxybenzyl)cyclohexane-1,4-diamine dihydrochloride**: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.
  • (1R,4R)-N1-(4-Methylbenzyl)cyclohexane-1,4-diamine dihydrochloride**: Substituted with a methyl group, which can influence its steric and electronic properties.

Uniqueness

The presence of the methoxy group in (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride imparts unique electronic and steric characteristics, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and drug development.

Properties

IUPAC Name

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMIPRNDILCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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